methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate

Heterocyclic Chemistry Trifluoromethylation Carbamate Synthesis

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate (CAS 126855-73-0) is a heterocumulene-type carbamate reagent featuring a reactive 1-chloro-2,2,2-trifluoroethylidene moiety. It belongs to the broader class of N-(1-chloro-2,2,2-trifluoroethylidene)carbamates, which are specifically designed as [C–C–N]+[C–N–C] cyclocondensation partners for constructing 4-trifluoromethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylates.

Molecular Formula C4H3ClF3NO2
Molecular Weight 189.52 g/mol
Cat. No. B12316448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate
Molecular FormulaC4H3ClF3NO2
Molecular Weight189.52 g/mol
Structural Identifiers
SMILESCOC(=O)N=C(C(F)(F)F)Cl
InChIInChI=1S/C4H3ClF3NO2/c1-11-3(10)9-2(5)4(6,7)8/h1H3/b9-2-
InChIKeyQCOHXJYVSUBUMB-MBXJOHMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate: Role as a Trifluoromethyl Pyrimidine Building Block


Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate (CAS 126855-73-0) is a heterocumulene-type carbamate reagent featuring a reactive 1-chloro-2,2,2-trifluoroethylidene moiety. It belongs to the broader class of N-(1-chloro-2,2,2-trifluoroethylidene)carbamates, which are specifically designed as [C–C–N]+[C–N–C] cyclocondensation partners for constructing 4-trifluoromethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylates [1]. The trifluoromethyl group imparts strong electron-withdrawing character, creating an electrophilic center that enables regioselective heterocyclization [2], making the compound directly relevant for medicinal chemistry and agrochemical intermediate procurement.

Reagent class Trifluoromethyl pyrimidine building block
Key reactivity Electrophilic [C–C–N] cyclocondensation partner
Application focus Medicinal chemistry & agrochemical intermediate

Interchangeability Risk: Why Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate Cannot Be Replaced by the Benzyl Analog


Within the N-(1-chloro-2,2,2-trifluoroethylidene)carbamate series, the alkyl substituent (R group) on the carbamate oxygen is not a passive spectator. It governs synthetic accessibility, deprotection chemistry, and downstream reactivity. The benzyl analog (R=Bn) is obtained in 90% yield via the standard Osipov method (SOCl₂/pyridine), whereas the methyl analog (R=Me) proved inaccessible by this route due to co-eluting low-boiling impurities, forcing the development of a dedicated alternative synthesis [1]. A procurement decision that assumes functional equivalence between the methyl and benzyl esters therefore risks acquiring a building block that either requires a different deprotection strategy or fails entirely in a synthetic sequence optimized for the methyl carbamate. The methyl ester's distinct steric and electronic profile further influences the cyclocondensation outcome; treating these carbamates as drop-in replacements is not supported by the literature.

Target: Methyl carbamate
Requires dedicated synthesis; standard route yields inseparable impurities.
Substitute: Benzyl carbamate
Obtained in 90% yield via standard Osipov method.
Direct substitution may not be straightforward. Methyl ester synthesis route and deprotection chemistry differ; treating these carbamates as interchangeable is not supported by reported evidence.

Comparative Evidence: Methyl vs. Benzyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate


Synthetic Accessibility: Benzyl Carbamate Achieves 90% Yield vs. Methyl Carbamate Requires Alternative Route

The benzyl analog (3b, R=CH₂Ph) is prepared on a multigram scale in 90% yield by treating benzyl N-trifluoroacetylcarbamate with thionyl chloride in pyridine. Identical conditions applied to the methyl analog (3a) failed to produce isolable product due to the formation of low-boiling impurities that could not be separated [1]. The methyl carbamate was ultimately prepared by a different, specifically optimized route not required for the benzyl case.

Synthetic Yield
Head-to-head
Methyl: 0% (practicable) vs Benzyl: 90%
May require specialized synthetic route
Standard Osipov method fails; dedicated synthesis needed.
Heterocyclic Chemistry Trifluoromethylation Carbamate Synthesis

Cyclocondensation Reactivity: Methyl Carbamate Generates 4-Trifluoromethylpyrimidine-5-carboxylates

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate (3a) reacts with β-enaminoesters in a cyclocondensation to yield methyl 4-trifluoromethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylates as the exclusive product class [1]. The reaction proceeds with complete regioselectivity dictated by the electron-deficient imine carbon of the carbamate. While no direct yield comparison with the benzyl analog is available for identical conditions, the methyl ester product directly delivers a methyl carboxylate at the pyrimidine 5-position, which may be advantageous when the synthetic sequence terminates at a methyl ester or requires acid/ester functional group orthogonality.

Cyclocondensation
Class-level inference
Delivers methyl 4-CF₃-pyrimidine-5-carboxylate
Supports direct methyl ester incorporation
Yield vs benzyl not quantified; product ester type differs.
Pyrimidine Synthesis Cyclocondensation Trifluoromethyl Heterocycles

Molecular Weight Advantage: Methyl Ester (189.5 g/mol) vs. Benzyl Ester (267.6 g/mol) for Atom Economy

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate has a molecular weight of 189.52 g/mol [1]. The corresponding benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate has a molecular weight of 267.64 g/mol . In any synthetic sequence where the carbamate oxygen substituent is ultimately cleaved (e.g., conversion to amine or urea), the methyl ester delivers the same reactive core with 29.2% lower mass input per mole, improving atom economy and reducing waste burden in scale-up scenarios.

Molecular Weight
Supporting evidence
29.2% lower
Lower mass input per reactive core
Methyl: 189.5 g/mol; benzyl: 267.6 g/mol.
Atom Economy Process Chemistry Building Block Selection

Procurement-Relevant Application Scenarios for Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate


Synthesis of Trifluoromethyl Pyrimidine Libraries for Medicinal Chemistry

Medicinal chemistry groups requiring diverse methyl 4-trifluoromethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylates as potential kinase inhibitors or nucleobase analogs can employ methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate as the direct [C–C–N] electrophilic partner. The reaction with substituted β-enaminoesters delivers the methyl ester pyrimidine directly, eliminating a transesterification step that would be required if the benzyl carbamate were used [1]. This convergent strategy is particularly valuable in array synthesis where minimizing steps per compound is critical.

Building Block for Agrochemical Trifluoromethylpyrimidine Intermediates

Trifluoromethylpyrimidines such as Butafenacil and Fluacrypyrim are established agrochemicals [1]. Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate offers a route to the 4-CF₃-pyrimidine-5-carboxylate scaffold that is orthogonal to 1,3-dicarbonyl-based approaches. For process development, the methyl ester's lower molecular weight (189.52 g/mol) relative to the benzyl analog (267.6 g/mol) translates to higher mass efficiency per mole of active intermediate generated, an important consideration when evaluating building block cost-in-use for kilogram-scale routes [1].

Specialty Reagent Where Benzyl Carbamate is Incompatible

In synthetic sequences that are intolerant of hydrogenolytic deprotection (e.g., substrates containing alkene, alkyne, or aryl halide functionality that would be reduced by Pd/C, H₂), the methyl carbamate offers a distinct advantage. Its rigorous differentiation from the benzyl analog in synthesis—the methyl ester cannot be produced by the standard Osipov method [1]—also means that laboratories unable to prepare the methyl reagent in-house must specifically procure it from qualified suppliers who have implemented the required alternative synthetic route.

Fragment-Based Drug Discovery (FBDD) of Fluorinated Heterocycles

The methyl carbamate 3a serves as a compact, bifunctional electrophile whose cyclocondensation with β-enaminoesters generates low-molecular-weight (generally <350 Da) trifluoromethylated pyrimidones that meet fragment-like property criteria. The direct incorporation of the methyl ester ensures the fragment products are compatible with standard biochemical assay formats without requiring protecting group removal, making the building block particularly suitable for fragment library synthesis and subsequent SAR expansion [1].

Application
Selection Property
Validation Focus
Trifluoromethyl pyrimidine library synthesis
Direct methyl ester product delivery
Regioselectivity and step economy
Agrochemical CF₃-pyrimidine scaffolds
Mass efficiency considerations
Route scalability and cost-in-use
Hydrogenolysis-incompatible sequences
Methyl ester deprotection orthogonality
Compatibility with reduction-sensitive groups
Fragment-based fluorinated heterocycle synthesis
Low-MW bifunctional electrophile
Rapid SAR generation and scaffold diversity
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